molecular formula C8H9Cl B1584093 1-Chloro-3-ethylbenzene CAS No. 620-16-6

1-Chloro-3-ethylbenzene

Cat. No. B1584093
CAS RN: 620-16-6
M. Wt: 140.61 g/mol
InChI Key: LOXUEGMPESDGBQ-UHFFFAOYSA-N
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Description

1-Chloro-3-ethylbenzene, also known as m-Chloroethylbenzene or 3-Ethylchlorobenzene, is a chemical compound with the molecular formula C8H9Cl . It has a molecular weight of 140.61 g/mol .


Synthesis Analysis

1-Chloro-3-ethylbenzene can be synthesized through various methods . One method involves the use of Inter-chlorophenyl ethanone as the raw material to carry out refluence reaction with hydrazine hydrate to generate hydrazone . Another method involves the reaction of chlorobenzene with ethylene under the effect of a Lewis acid such as aluminum chloride .


Molecular Structure Analysis

The molecule contains a total of 18 bonds. There are 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-3-ethylbenzene include a triple point temperature, normal boiling temperature, critical temperature, and critical pressure .

Scientific Research Applications

Isotopic Abundance Analysis

  • Study of Isotopic Ratios : 1-Chloro-3-ethylbenzene has been used in studies analyzing isotopic abundance ratios, such as 13C/12C, 2H/1H, and 18O/16O. This kind of research is vital in fields like agriculture, food authenticity, and biochemistry. For instance, one study investigated the impact of biofield energy treatment on the isotopic abundance ratios in 1-Chloro-3-nitrobenzene (Trivedi et al., 2016) (Trivedi et al., 2016).

Photocatalytic Decomposition

  • Photocatalytic Reactions : Research has explored the photocatalytic decomposition of 1-Chloro-3-ethylbenzene using UV irradiation and various catalysts, such as dioxomolybdenum(VI) complexes. This process is significant in the field of environmental chemistry, particularly in the degradation of organic pollutants (Bakhtchadjian et al., 2013) (Bakhtchadjian et al., 2013).

Chemical Reactions and Mechanisms

  • Chemical Reaction Studies : The compound has been used to study various chemical reactions, including synergism and inhibition in the combination of visible light and certain reagents. This research contributes to our understanding of reaction mechanisms and kinetics in organic chemistry (Rao & Hoz, 2012) (Rao & Hoz, 2012).

Catalysis

  • Catalytic Applications : The molecule has been utilized in studies exploring catalytic processes, such as the oxidative decomposition of alkylbenzenes, which is critical in industrial chemical synthesis (Bakhtchadjian et al., 2011) (Bakhtchadjian et al., 2011).

Material Science and Chemistry

  • Material Science Research : The molecule has relevance in material science, particularly in understanding the properties and behaviors of chemical compounds, which can lead to the development of new materials with specific characteristics (Farkas et al., 1996) (Farkas et al., 1996).

Catalytic Oxidation

  • Catalytic Oxidation Studies : Research has been conducted on the catalytic oxidation of ethylbenzene, which is structurally similar to 1-Chloro-3-ethylbenzene, and this research has implications for understanding the catalytic behavior of chloroalkylbenzenes (Evans & Smith, 2000) (Evans & Smith, 2000).

Safety And Hazards

1-Chloro-3-ethylbenzene is a flammable solid that causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-chloro-3-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXUEGMPESDGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211032
Record name Benzene, 1-chloro-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-ethylbenzene

CAS RN

620-16-6
Record name 1-Chloro-3-ethylbenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-ethyl-
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Record name 1-Chloro-3-ethylbenzene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-chloro-3-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
AI Cañizo, GN Eyler, G Morales… - Journal of physical …, 2004 - Wiley Online Library
… radicals derived from C—C bond ruptures can abstract a hydrogen atom from the solvent to give ethane and other products by combination of free radicals (1-chloro-3-ethylbenzene, 1-…
Number of citations: 21 onlinelibrary.wiley.com
F Leduc, F Krzewinski, B Le Fur… - Journal of the …, 2012 - Wiley Online Library
BACKGROUND: A simple method based on solid phase microextraction/gas chromatography/mass spectrometry (SPME/GC/MS) was applied for studying the volatile profiles of whole …
Number of citations: 57 onlinelibrary.wiley.com
A Hosokawa, K Yoshida - Synthesis, 2003 - thieme-connect.com
… Recently we reported a practical synthesis of 1 via the key intermediate 2 starting from commercially available 1-chloro-3-ethylbenzene (3), as shown in Scheme [1] . [2] However, in …
Number of citations: 2 www.thieme-connect.com
M Beller, C Breindl, TH Riermeier… - The Journal of Organic …, 2001 - ACS Publications
… We believe that 2- or 3-chlorostyrene acts as a hydrogen acceptor for this dehydrogenation reaction because we were able to identify 1-chloro-2- and 1-chloro-3-ethylbenzene by GC/…
Number of citations: 171 pubs.acs.org
MA Mahdaly, JS Zhu, V Nguyen, YS Shon - ACS omega, 2019 - ACS Publications
… styrene substrates, p-fluorostyrene, m-chlorostyrene, and p-bromostyrene, were selectively hydrogenated to the corresponding 1-ethyl-4-fluorobenzene, 1-chloro-3-ethylbenzene, and 1-…
Number of citations: 17 pubs.acs.org
CL Yaws, PC Richmond - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results of the surface tension for organic compounds in tabular format. For the tabulation, a modified Othmer relation is selected for …
Number of citations: 27 www.sciencedirect.com
V Ajdačić, A Nikolić, M Kerner, P Wipf, IM Opsenica - 2018 - core.ac.uk
… Decarbonylation of 3-(3-chlorophenyl)propionaldehyde to 1-chloro-3-ethylbenzene (2m) …
Number of citations: 0 core.ac.uk
BN Solomonov, MI Yagofarov - Journal of Molecular Liquids, 2020 - Elsevier
An approach for the calculation of the vaporization enthalpies of aromatic and heteroaromatic compounds at T = 298.15 K with accuracy competitive with experiment was proposed. The …
Number of citations: 35 www.sciencedirect.com
D Chen, D Wang, P Wang - 2019 - scholar.archive.org
Herein, we reported a nickel catalyzed hydrogenation of alkenes with water as the sole hydrogen source. Employing Zn as reductant and water as solvent in the presence of a catalytic …
Number of citations: 0 scholar.archive.org
CW Young, RB DuVall, N Wright - Analytical Chemistry, 1951 - ACS Publications
Lead as an Impurity the ratio of the uranium La peak to the lead La peak is plotted against weight percent or uranium in Figure 3. These specimens were prepared from salt solutions of …
Number of citations: 175 pubs.acs.org

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